Losartan cyclic dimer
Overview
Description
Losartan cyclic dimer is a derivative of losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. The cyclic dimer form of losartan is of interest due to its unique structural properties and potential enhanced biological activities compared to its monomeric counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of losartan cyclic dimer typically involves the cyclization of losartan monomers under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the cyclic structure. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the dimer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product in a form suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Losartan cyclic dimer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the cyclic dimer.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the cyclic dimer.
Scientific Research Applications
Losartan cyclic dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of dimerization on the chemical properties of losartan.
Biology: Investigated for its potential enhanced biological activity compared to losartan monomer.
Medicine: Explored for its potential use in treating hypertension and other cardiovascular diseases with possibly improved efficacy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of losartan cyclic dimer involves its interaction with angiotensin II receptors, similar to losartan monomer. the cyclic structure may enhance its binding affinity and selectivity for these receptors. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin system, which regulates blood pressure and fluid balance.
Comparison with Similar Compounds
Losartan Monomer: The primary form of losartan used clinically.
Candesartan: Another angiotensin II receptor antagonist with a different structural framework.
Telmisartan: Known for its long-lasting effects and high potency.
Uniqueness of Losartan Cyclic Dimer: The cyclic dimer form of losartan is unique due to its potential enhanced biological activity and improved pharmacokinetic properties. Its cyclic structure may provide better receptor binding and longer duration of action compared to its monomeric form and other similar compounds.
Properties
IUPAC Name |
16,37-dibutyl-14,35-dichloro-9,10,11,15,17,30,31,32,36,38,45,48-dodecazanonacyclo[38.2.2.219,22.18,11.129,32.02,7.013,17.023,28.034,38]octatetraconta-1(42),2,4,6,8(48),9,13,15,19(47),20,22(46),23,25,27,29(45),30,34,36,40,43-icosaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42Cl2N12/c1-3-5-15-39-47-41(45)37-27-57-51-43(49-53-57)35-13-9-8-12-34(35)32-23-19-30(20-24-32)26-56-38(42(46)48-40(56)16-6-4-2)28-58-52-44(50-54-58)36-14-10-7-11-33(36)31-21-17-29(18-22-31)25-55(37)39/h7-14,17-24H,3-6,15-16,25-28H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXMEYQPMPHTLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(CC6=C(N=C(N6CC7=CC=C(C=C7)C8=CC=CC=C8C9=NN(C2)N=N9)CCCC)Cl)N=N5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42Cl2N12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846587-44-7 | |
Record name | Losartan cyclic dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1846587447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LOSARTAN CYCLIC DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW5L2SL2J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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